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  • Product: N-(2-methoxyethyl)cyclopropanamine hydrochloride
  • CAS: 1116589-38-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Solubility Profile of N-(2-methoxyethyl)cyclopropanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Preamble: The Critical Role of Solubility in Pharmaceutical Sciences In the landscape of drug discovery and development, the intrinsic property of solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone of a candidate molecule's potential success. It dictates the bioavailability of a drug, influences its formulation strategies, and ultimately impacts its therapeutic efficacy. The journey of a drug from a laboratory curiosity to a clinical reality is often paved with challenges, with poor aqueous solubility being a significant hurdle. As defined by the International Union of Pure and Applied Chemistry (IUPAC), solubility is the analytical composition of a saturated solution, expressed as a proportion of a designated solute in a designated solvent[1]. This guide provides a comprehensive framework for understanding and determining the solubility of N-(2-methoxyethyl)cyclopropanamine hydrochloride, a novel amine hydrochloride. While specific experimental solubility data for this compound is not yet publicly available, this document will equip researchers with the foundational knowledge and detailed protocols to generate this critical dataset.

Physicochemical Characterization of N-(2-methoxyethyl)cyclopropanamine Hydrochloride: A Predictive Foundation

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. For N-(2-methoxyethyl)cyclopropanamine hydrochloride, while experimental data is sparse, we can infer certain characteristics based on its structure and related compounds.

Molecular Structure:

N-(2-methoxyethyl)cyclopropanamine hydrochloride is a salt, formed from the reaction of the basic amine, N-(2-methoxyethyl)cyclopropanamine, with hydrochloric acid. The presence of the hydrochloride moiety significantly influences its properties, particularly its aqueous solubility. Amine hydrochlorides are often employed in pharmaceuticals to enhance the water solubility and stability of the parent amine[2].

Inferred Properties:

Based on structurally similar compounds found in chemical databases, we can anticipate certain properties that will influence solubility. For instance, related cyclopropanamine derivatives possess varying molecular weights, polar surface areas, and hydrogen bond donor/acceptor counts, all of which are critical determinants of solubility[3][4][5]. The methoxyethyl group in the target molecule introduces both polarity and the potential for hydrogen bonding, which would likely enhance its interaction with polar solvents.

Theoretical Underpinnings of Solubility for Amine Hydrochlorides

The solubility of an amine hydrochloride is governed by several factors, including the lattice energy of the crystal, the solvation energy of the ions, and the pH of the solvent. The dissolution process can be visualized as a two-step process: the dissociation of the crystal lattice into individual ions and the subsequent solvation of these ions by the solvent molecules.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility:

For an amine hydrochloride, the equilibrium in an aqueous solution can be described as follows:

R-NH₂⁺Cl⁻ (solid) ⇌ R-NH₂⁺ (aq) + Cl⁻ (aq) R-NH₂⁺ (aq) + H₂O ⇌ R-NH₂ (aq) + H₃O⁺

The solubility of N-(2-methoxyethyl)cyclopropanamine hydrochloride is therefore expected to be pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form (R-NH₂⁺). As the pH increases, the equilibrium will shift towards the free amine (R-NH₂), which is generally less water-soluble and may precipitate out of solution. This pH-dependent solubility is a critical consideration in designing oral dosage forms, as the pH varies significantly throughout the gastrointestinal tract.

Experimental Determination of Solubility: A Step-by-Step Protocol

The gold standard for determining equilibrium solubility is the shake-flask method . This method is robust, reliable, and provides a direct measure of a compound's solubility in a given solvent at a specific temperature[6].

Materials and Equipment
  • N-(2-methoxyethyl)cyclopropanamine hydrochloride (solid)

  • Selection of relevant solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, etc.)[7]

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a validated gravimetric method[8][9]

  • pH meter

Experimental Workflow: The Shake-Flask Method

The following protocol outlines the steps for determining the equilibrium solubility of N-(2-methoxyethyl)cyclopropanamine hydrochloride.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid N-(2-methoxyethyl)cyclopropanamine hydrochloride to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached[6].

  • Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a temperature-controlled orbital shaker. A typical equilibration time is 24 to 72 hours, although the exact time should be determined empirically by sampling at various time points until the concentration of the solute in the solution remains constant.

  • Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent[7].

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

Step 4: Quantification

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of N-(2-methoxyethyl)cyclopropanamine hydrochloride in the diluted sample using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of the compound.

  • Alternatively, a gravimetric method can be employed where a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined[8].

Step 5: Data Analysis

  • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

  • Repeat the experiment at different temperatures and in various solvents to build a comprehensive solubility profile.

Visualizing the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify (e.g., HPLC) G->H

Caption: Workflow for equilibrium solubility determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Solubility Profile of N-(2-methoxyethyl)cyclopropanamine Hydrochloride

Solvent SystemTemperature (°C)pHSolubility (mg/mL)
Purified Water256.5Data to be determined
Purified Water376.5Data to be determined
0.1 M HCl251.0Data to be determined
PBS257.4Data to be determined
Ethanol25N/AData to be determined
Methanol25N/AData to be determined

Interpretation of Results:

The solubility data will provide valuable insights into the behavior of N-(2-methoxyethyl)cyclopropanamine hydrochloride. For instance, a higher solubility in 0.1 M HCl compared to purified water would confirm the expected pH-dependent solubility of an amine hydrochloride. Solubility in organic solvents like ethanol and methanol will be indicative of its potential for formulation in non-aqueous or co-solvent systems[7][10].

Causality Behind Experimental Choices

  • Choice of Shake-Flask Method: This method is chosen for its accuracy and ability to determine thermodynamic equilibrium solubility, which is a true measure of a compound's intrinsic solubility.

  • Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the maximum amount of solute that can be dissolved in the solvent under the given conditions[6].

  • Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and physiologically relevant temperature (e.g., 37 °C) is crucial for the data's relevance to in vivo conditions.

  • Filtration: This step is critical to remove any microscopic undissolved particles that could lead to an artificially high solubility value.

  • Validated Analytical Method: The use of a validated and sensitive analytical method like HPLC is essential for accurate and reproducible quantification of the dissolved solute.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated solubility data, the experimental protocol should incorporate self-validating checks:

  • Time to Equilibrium: As mentioned, sampling at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration has reached a plateau confirms that equilibrium has been achieved.

  • Multiple Replicates: Performing each solubility determination in triplicate or greater allows for the calculation of standard deviation and provides confidence in the mean value.

  • Mass Balance: In some cases, analyzing the amount of undissolved solid at the end of the experiment can serve as a check on the overall mass balance.

Conclusion: Paving the Way for Future Development

While specific solubility data for N-(2-methoxyethyl)cyclopropanamine hydrochloride is not currently in the public domain, this guide provides a robust framework for its determination. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the high-quality, reliable solubility data that is essential for advancing this compound through the drug development pipeline. The insights gained from a comprehensive solubility profile will inform critical decisions regarding formulation, delivery, and ultimately, the therapeutic potential of N-(2-methoxyethyl)cyclopropanamine hydrochloride.

References

  • PubChem. Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • PubChem. Cyclopropylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Chemsrc. Cyclopropanamine | CAS#:765-30-0. [Link]

  • ResearchGate. (PDF) Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. [Link]

  • Alshehri, S., Shakeel, F., & Ibrahim, M. A. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules (Basel, Switzerland), 25(23), 5732. [Link]

  • PubChem. N-(2-methylpropyl)cyclopentanamine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 2-Propanamine, N-ethyl-N-(1-methylethyl)-, hydrochloride (1:1). [Link]

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Exploratory

A Comprehensive Spectroscopic Guide to N-(2-methoxyethyl)cyclopropanamine Hydrochloride: Predicted Data and Characterization Protocols

Abstract: This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic profile of N-(2-methoxyethyl)cyclopropanamine hydrochloride, a molecule of interest for researchers and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic profile of N-(2-methoxyethyl)cyclopropanamine hydrochloride, a molecule of interest for researchers and professionals in drug development and organic synthesis. While direct experimental data for this specific salt is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predicted dataset for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide details robust, field-proven experimental protocols for acquiring and validating this data, establishing a self-validating system for structural confirmation and purity assessment. The causality behind experimental choices is explained to provide researchers with not just data, but a strategic framework for characterization.

Molecular Structure and Spectroscopic Rationale

N-(2-methoxyethyl)cyclopropanamine hydrochloride is a secondary amine salt. Its structure combines a highly strained cyclopropyl ring, known for its unique electronic properties, with a flexible methoxyethyl side chain.[1] The protonation of the secondary amine to form the hydrochloride salt is the most critical feature for spectroscopic analysis, as it significantly influences the chemical environment of nearby atoms, particularly in NMR and IR spectroscopy.[2][3]

A thorough characterization requires an integrated approach where each technique provides complementary information:

  • NMR Spectroscopy elucidates the precise carbon-hydrogen framework and connectivity.

  • IR Spectroscopy confirms the presence of key functional groups, especially the characteristic ammonium salt moiety.

  • Mass Spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns.

Below is the chemical structure with atom numbering for clear referencing in the subsequent spectroscopic analysis.

Caption: Numbered structure of N-(2-methoxyethyl)cyclopropanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For amine salts, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is often unsuitable due to poor solubility. Solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are preferred. In D₂O, the acidic N-H proton will rapidly exchange with deuterium, causing its signal to disappear, which can be a useful diagnostic tool.[3][4] DMSO-d₆ is often the solvent of choice as it solubilizes the salt while typically allowing for the observation of the N-H proton.[5]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonation of the nitrogen atom causes adjacent protons (on C1 and C4) to be deshielded, shifting their signals downfield compared to the free amine.[4]

Assigned Proton(s)Predicted Shift (δ, ppm)MultiplicityIntegrationRationale
N-H₂⁺ 8.5 - 9.5Broad Singlet (br s)2HThe acidic protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupole coupling and exchange.
O-CH₃ (C6) 3.25 - 3.35Singlet (s)3HTypical chemical shift for a methoxy group, shielded by the adjacent oxygen.
N-CH₂ (C4) 3.05 - 3.20Triplet (t)2HAlpha to the electron-withdrawing ammonium group, causing a downfield shift. Coupled to the C5 protons.
O-CH₂ (C5) 3.55 - 3.70Triplet (t)2HDeshielded by the adjacent oxygen atom. Coupled to the C4 protons.
CH-N (C1) 2.70 - 2.90Multiplet (m)1HThe methine proton of the cyclopropyl ring, deshielded by its attachment to the ammonium nitrogen.
CH₂ (C2, C3) 0.80 - 1.20Multiplet (m)4HProtons on the cyclopropyl ring are highly shielded due to the ring's anisotropy, appearing significantly upfield. Complex splitting is expected due to cis and trans coupling.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Carbon atoms directly attached to the electronegative nitrogen and oxygen atoms will appear further downfield.[4][6]

Assigned CarbonPredicted Shift (δ, ppm)Rationale
C5 (O-CH₂) 68 - 72Carbon directly bonded to oxygen is significantly deshielded.
C6 (O-CH₃) 58 - 60Typical shift for a methoxy carbon.
C4 (N-CH₂) 45 - 50Carbon alpha to the ammonium nitrogen is deshielded.
C1 (CH-N) 32 - 38The methine carbon of the cyclopropyl ring attached to nitrogen.
C2, C3 (CH₂) 5 - 10Carbons within the strained cyclopropyl ring are characteristically shielded and appear upfield.[7]
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation: Accurately weigh 10-15 mg of N-(2-methoxyethyl)cyclopropanamine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific sample to ensure optimal resolution and lineshape.[8]

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton acquisition.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Scans: 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D proton-decoupled carbon acquisition (e.g., zgpg30).

    • Pulse Angle: 30 degrees.

    • Relaxation Delay: 2 seconds.

    • Scans: 1024-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

A Sample Prep (10-15 mg in 0.7 mL DMSO-d6) B Instrument Tuning (400 MHz Spectrometer) A->B C 1H NMR Acquisition (16 scans) B->C D 13C NMR Acquisition (1024 scans) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Integration, Peak Picking, Assignment) E->F

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying the functional groups present in a molecule. The most telling feature in the spectrum of an amine hydrochloride is the presence of a very broad and strong absorption band corresponding to the N-H⁺ stretching vibrations.[2]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2800 - 3200N-H⁺ Stretch (Ammonium)Strong, Very BroadThis characteristic broad envelope is the hallmark of an amine salt and often overlaps with C-H stretching bands.[2]
2950 - 3050C-H Stretch (Cyclopropyl)MediumThe C-H bonds on the strained ring appear at a slightly higher frequency than typical sp³ C-H bonds.
2850 - 2960C-H Stretch (Aliphatic)Medium-StrongAsymmetric and symmetric stretching of the CH₂ and CH₃ groups.
1580 - 1610N-H⁺ Bend (Ammonium)MediumAsymmetric bending of the N-H₂⁺ group.
1080 - 1150C-O Stretch (Ether)StrongA strong, prominent peak characteristic of the C-O-C ether linkage.
1150 - 1250C-N StretchMediumStretching vibration for the aliphatic amine C-N bond.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid N-(2-methoxyethyl)cyclopropanamine hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural insight from fragmentation patterns. For a pre-charged, polar molecule like an amine salt, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The analysis will detect the protonated free base, [M+H]⁺.

  • Molecular Formula (Free Base): C₆H₁₃NO

  • Exact Mass (Free Base): 115.0997 Da

  • Observed Ion [M+H]⁺: 116.1075 Da

Predicted Fragmentation Pathway

The [M+H]⁺ ion is expected to fragment via cleavage of bonds alpha to the nitrogen atom, as this is a favored pathway for amines, leading to the formation of stable carbocations or resonance-stabilized fragments.

Parent [M+H]⁺ m/z = 116.1 FragA Fragment A (Loss of C₂H₄O) m/z = 72.1 Parent->FragA α-cleavage FragB Fragment B (Loss of C₃H₅) m/z = 75.1 Parent->FragB N-Cyclopropyl bond cleavage FragC Fragment C (Loss of CH₂O) m/z = 86.1 Parent->FragC Ether cleavage

Caption: Predicted major fragmentation pathways in ESI-MS.

Table of Predicted Fragments:

m/z (Expected)Possible IdentityRationale
116.1[C₆H₁₄NO]⁺Molecular ion [M+H]⁺.
86.1[C₄H₁₂NO]⁺Loss of formaldehyde (CH₂O) from the methoxy end.
75.1[C₃H₉NO]⁺Cleavage of the N-cyclopropyl bond, with the charge retained on the methoxyethyl amine fragment.
72.1[C₄H₁₀N]⁺Alpha-cleavage with loss of the methoxyethylene group.
58.1[C₃H₈N]⁺Cyclopropylaminium ion from cleavage of the N-ethyl bond.
Experimental Protocol for LC-MS Data Acquisition

This protocol is designed for sensitive detection and confirmation of the molecular weight.[9][10]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • LC-MS System: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

  • Chromatography (Optional but recommended):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A short gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the compound and separate it from any potential impurities.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-300.

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature for maximum signal of the target ion.

    • Tandem MS (MS/MS): To confirm the structure, isolate the parent ion (m/z 116.1) and subject it to collision-induced dissociation (CID) to generate and observe the predicted fragment ions.

Integrated Summary

The structural confirmation of N-(2-methoxyethyl)cyclopropanamine hydrochloride is achieved through the convergence of these three spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the C-H framework, IR spectroscopy offers definitive proof of the ammonium and ether functional groups, and high-resolution mass spectrometry confirms the elemental composition and key structural motifs through fragmentation. Together, these methods form a robust, self-validating workflow for the unequivocal identification and quality assessment of this compound, essential for its application in research and development.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

  • Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]

  • C-13 nmr spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry. [Link]

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Foundational

Cyclopropylamine-Based Inhibitors of Lysine-Specific Demethylase 1 (LSD1): A Technical Guide for Drug Discovery

Introduction: The Epigenetic Eraser LSD1 as a Therapeutic Target Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in tra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Epigenetic Eraser LSD1 as a Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By removing mono- and di-methyl groups from these residues, LSD1 can act as both a transcriptional co-repressor and co-activator, influencing a wide array of cellular processes including differentiation, proliferation, and stem cell biology.[3][4] Its overexpression is implicated in numerous malignancies, such as acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer, making it a compelling target for therapeutic intervention.[2][5] This guide provides an in-depth technical overview of cyclopropylamine-based inhibitors, a prominent class of LSD1-targeting compounds, for researchers and drug development professionals.

Physicochemical Properties of Cyclopropylamine-Based Scaffolds

The cyclopropylamine moiety is a key pharmacophore in a major class of LSD1 inhibitors.[6][7] Its inherent ring strain and the nucleophilicity of the amine group contribute to its chemical reactivity.[7] The hydrochloride salt form of these compounds, such as N-(2-methoxyethyl)cyclopropanamine hydrochloride, is often utilized to improve solubility and stability for experimental use.

PropertyValueSource
Molecular Formula (N-Methylcyclopropanamine HCl)C4H10ClN[8]
Molar Mass (N-Methylcyclopropanamine HCl)107.58 g/mol [8]
Appearance (N-Methylcyclopropanamine HCl)Colorless or white crystalline powder[8]
Solubility (N-Methylcyclopropanamine HCl)Soluble in water and alcoholic solvents[8]

Mechanism of Action: Covalent Inhibition of the FAD Cofactor

Cyclopropylamine-based inhibitors, most notably trans-2-phenylcyclopropylamine (2-PCPA or tranylcypromine), function as mechanism-based inactivators of LSD1.[5][9] These compounds act as suicide substrates, forming a covalent adduct with the FAD cofactor in the enzyme's active site.[5][9] This irreversible inhibition effectively blocks the demethylase activity of LSD1. The cyclopropylamine scaffold is critical for this covalent modification. Structural and kinetic studies have elucidated how N-alkylation of the 2-PCPA scaffold can enhance potency and selectivity for LSD1 over other FAD-dependent enzymes like monoamine oxidases (MAOs).[10]

Below is a diagram illustrating the general mechanism of LSD1 inhibition by a cyclopropylamine-based inhibitor.

LSD1_Inhibition_Mechanism General Mechanism of LSD1 Inhibition cluster_0 LSD1 Active Site LSD1_FAD LSD1-FAD Complex Covalent_Adduct LSD1-FAD-Inhibitor Covalent Adduct LSD1_FAD->Covalent_Adduct Mechanism-Based Inactivation Inhibitor Cyclopropylamine Inhibitor Inhibitor->LSD1_FAD Binding to Active Site Inhibited_LSD1 Inactive LSD1 Covalent_Adduct->Inhibited_LSD1 Irreversible Inhibition

Caption: Covalent inhibition of LSD1 by a cyclopropylamine-based inhibitor.

Downstream Cellular Consequences of LSD1 Inhibition

Inhibition of LSD1 leads to a cascade of downstream effects, primarily through the reactivation of silenced genes. By preventing the demethylation of H3K4, LSD1 inhibitors can induce the expression of tumor suppressor genes and promote cellular differentiation.[11] For instance, in AML, LSD1 inhibition leads to an increase in myeloid-lineage markers like CD11b and CD86, driving leukemic cells towards differentiation.[11]

LSD1 also participates in several signaling pathways crucial for cancer progression. It has been shown to activate the PI3K/AKT pathway by regulating the expression of the p85 subunit, thereby promoting prostate cancer cell growth.[12] Furthermore, LSD1 is involved in the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, through its interaction with transcription factors like SNAI1.[13]

The following diagram depicts some of the key signaling pathways affected by LSD1 inhibition.

LSD1_Signaling_Pathways Key Signaling Pathways Modulated by LSD1 Inhibition LSD1_Inhibitor Cyclopropylamine-Based LSD1 Inhibitor LSD1 LSD1 LSD1_Inhibitor->LSD1 Inhibits PI3K_AKT PI3K/AKT Pathway LSD1_Inhibitor->PI3K_AKT Inhibits Downstream Activation EMT Epithelial-to-Mesenchymal Transition (EMT) LSD1_Inhibitor->EMT Suppresses H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylates LSD1->PI3K_AKT Activates LSD1->EMT Promotes Gene_Expression Gene Expression (e.g., Tumor Suppressors, Differentiation Genes) H3K4me2->Gene_Expression Promotes Cellular_Outcomes Cellular Outcomes: - Differentiation - Apoptosis - Decreased Proliferation - Reduced Metastasis Gene_Expression->Cellular_Outcomes PI3K_AKT->Cellular_Outcomes Impacts EMT->Cellular_Outcomes Impacts

Caption: LSD1 inhibition impacts multiple downstream signaling pathways.

Experimental Protocols for Evaluating LSD1 Inhibitors

A robust evaluation of a novel LSD1 inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular activity and downstream effects.

In Vitro LSD1 Inhibition Assay (Fluorescence-Based)

This assay provides a quantitative measure of an inhibitor's potency against purified LSD1 enzyme. A common method relies on the detection of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction.[14]

Principle: LSD1 demethylates a histone H3 peptide substrate, producing H2O2. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe (e.g., ADHP) to generate a highly fluorescent product (resorufin), which can be measured.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).

    • Reconstitute purified human LSD1/CoREST complex in assay buffer.

    • Prepare a stock solution of the H3K4me2 peptide substrate.

    • Prepare a stock solution of the test inhibitor (e.g., N-(2-methoxyethyl)cyclopropanamine hydrochloride) in a suitable solvent (e.g., DMSO).

    • Prepare a detection reagent mix containing HRP and a fluorescent probe.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add serial dilutions of the test inhibitor or vehicle control.

    • Add the LSD1/CoREST enzyme complex and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the detection reagent mix.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 530-540 nm, emission 585-595 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following workflow diagram illustrates the fluorescence-based LSD1 inhibition assay.

LSD1_Inhibition_Assay_Workflow Workflow for Fluorescence-Based LSD1 Inhibition Assay Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Start->Prepare_Reagents Plate_Setup Add Buffer, Inhibitor/ Vehicle to 96-well Plate Prepare_Reagents->Plate_Setup Enzyme_Addition Add LSD1/CoREST and Incubate Plate_Setup->Enzyme_Addition Reaction_Initiation Add H3K4me2 Substrate Enzyme_Addition->Reaction_Initiation Reaction_Incubation Incubate at 37°C Reaction_Initiation->Reaction_Incubation Signal_Development Add HRP/Probe Mix Reaction_Incubation->Signal_Development Fluorescence_Reading Measure Fluorescence Signal_Development->Fluorescence_Reading Data_Analysis Calculate % Inhibition and Determine IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro LSD1 inhibition assay.

Cellular Assay for Target Engagement: H3K4me2 Western Blot

To confirm that the inhibitor engages with LSD1 in a cellular context, it is essential to measure the levels of its direct substrate, H3K4me2.

Principle: Treatment of cells with an effective LSD1 inhibitor will lead to an accumulation of H3K4me2. This can be detected by Western blotting using an antibody specific for this histone mark.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MV4-11 AML cells) to logarithmic growth phase.

    • Seed the cells at an appropriate density in multi-well plates.

    • Treat the cells with increasing concentrations of the LSD1 inhibitor or vehicle control for a specified duration (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's protocol.

    • Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of histone extracts by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.

    • As a loading control, simultaneously or subsequently probe with an antibody against total Histone H3.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.

    • Observe the dose-dependent increase in the H3K4me2/Total H3 ratio as evidence of cellular target engagement.

Conclusion and Future Directions

Cyclopropylamine-based compounds represent a promising class of LSD1 inhibitors with significant therapeutic potential, particularly in oncology. A thorough understanding of their mechanism of action and the downstream cellular consequences of LSD1 inhibition is crucial for their successful development. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel inhibitors in this class. Future research will likely focus on developing next-generation cyclopropylamine-based inhibitors with improved selectivity and pharmacokinetic properties, as well as exploring their efficacy in combination with other anti-cancer agents.

References

  • Frontiers in Pharmacology. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available at: [Link]

  • National Center for Biotechnology Information. (2017). LSD1 Histone Demethylase Assays and Inhibition. Available at: [Link]

  • EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Available at: [Link]

  • EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Available at: [Link]

  • PubChem. Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). Available at: [Link]

  • National Center for Biotechnology Information. (2024). Strategies that regulate LSD1 for novel therapeutics. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Available at: [Link]

  • Taylor & Francis Online. (2015). LSD1: Biologic Roles and Therapeutic Targeting. Available at: [Link]

  • PubMed. (2000). Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. Available at: [Link]

  • National Center for Biotechnology Information. (2019). LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Biological roles of LSD1 beyond its demethylase activity. Available at: [Link]

  • PubChem. Cyclopropylamine hydrochloride. Available at: [Link]

  • PubMed. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. Available at: [Link]

  • News-Medical.Net. (2025). Understanding the role of LSD1 in cellular processes and disease. Available at: [Link]

  • Google Patents. Method of synthesis of trans-2-phenylcyclopropylamine.
  • ChemBK. N-Methyl-cyclopropanamine HCl. Available at: [Link]

  • Google Patents. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • PubMed. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Available at: [Link]

  • PubMed. (2018). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Available at: [Link]

  • PubMed. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available at: [Link]

  • PubChem. N-(2-methoxyethyl)cyclopropanamine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: In Vitro Characterization of N-(2-methoxyethyl)cyclopropanamine hydrochloride

A Guided Assay for Investigating a Novel Cyclopropylamine-Based Modulator of Lysine-Specific Demethylase 1 (LSD1) Abstract This document provides a comprehensive guide for the in vitro evaluation of N-(2-methoxyethyl)cyc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guided Assay for Investigating a Novel Cyclopropylamine-Based Modulator of Lysine-Specific Demethylase 1 (LSD1)

Abstract

This document provides a comprehensive guide for the in vitro evaluation of N-(2-methoxyethyl)cyclopropanamine hydrochloride, a novel compound featuring the cyclopropylamine moiety characteristic of a class of potent enzyme inhibitors. Given the structural similarities to known inhibitors of flavin-dependent amine oxidases, such as monoamine oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), this protocol will focus on a robust in vitro assay to determine the compound's inhibitory potential against LSD1. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9). The enzymatic activity of LSD1 is critical for the regulation of gene expression, and its dysregulation has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)[1][2]. This has rendered LSD1 an attractive therapeutic target for drug discovery.

The cyclopropylamine functional group is a well-established pharmacophore found in several irreversible inhibitors of flavin-dependent amine oxidases. For instance, tranylcypromine, a cyclopropylamine derivative, is a known inhibitor of both MAO and LSD1[3][4]. The chemical structure of N-(2-methoxyethyl)cyclopropanamine hydrochloride suggests that it may also function as an inhibitor of LSD1. Therefore, a primary step in characterizing this novel compound is to ascertain its inhibitory activity and potency against LSD1 in a controlled in vitro setting.

Assay Principle: HRP-Coupled Fluorescence Assay for LSD1 Inhibition

The protocol detailed below employs a sensitive and reliable horseradish peroxidase (HRP)-coupled fluorometric assay to measure the activity of LSD1. The enzymatic demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, the H₂O₂ oxidizes a fluorogenic substrate (such as Amplex® Red) to a highly fluorescent product (resorufin). The resulting fluorescence intensity is directly proportional to the enzymatic activity of LSD1. By measuring the fluorescence in the presence of varying concentrations of N-(2-methoxyethyl)cyclopropanamine hydrochloride, we can determine its inhibitory effect on LSD1 activity.[1][5][6]

Materials and Reagents

Key Components
ComponentSupplier & Catalog No. (Example)Storage
Recombinant Human LSD1BPS Bioscience, #50100-80°C
LSD1 Peptide Substrate (e.g., H3K4me2)AnaSpec, #63677-20°C
Horseradish Peroxidase (HRP)Invitrogen4°C
Amplex® Red ReagentInvitrogen, #A12222-20°C (light sensitive)
N-(2-methoxyethyl)cyclopropanamine hydrochlorideAs per supplier
Tranylcypromine (Positive Control)Sigma-Aldrich, #S4246Room Temperature
Buffers and Solutions
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT. Prepare fresh before use.

  • DMSO: Anhydrous, for compound dilution.

  • 96-well black, flat-bottom plates: For fluorescence measurements.

Equipment
  • Multimode microplate reader with fluorescence detection capabilities (Excitation: ~540 nm, Emission: ~590 nm).

  • Incubator set to 37°C.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Workflow

The following diagram illustrates the key steps in the LSD1 inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of N-(2-methoxyethyl)cyclopropanamine hydrochloride add_compound Add compound dilutions to plate prep_compound->add_compound prep_enzyme Prepare LSD1 enzyme solution add_enzyme Add LSD1 to initiate pre-incubation prep_enzyme->add_enzyme prep_substrate Prepare substrate/HRP/Amplex Red mix add_substrate_mix Add substrate mix to start reaction prep_substrate->add_substrate_mix add_compound->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate pre_incubate->add_substrate_mix incubate Incubate (30-60 min, 37°C) add_substrate_mix->incubate read_fluorescence Read fluorescence (Ex: 540 nm, Em: 590 nm) incubate->read_fluorescence analyze_data Calculate % inhibition and determine IC50 read_fluorescence->analyze_data

Caption: Workflow for the LSD1 HRP-coupled fluorescence inhibition assay.

Step-by-Step Protocol

Preparation of Reagents
  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(2-methoxyethyl)cyclopropanamine hydrochloride in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 100 nM).

    • Prepare a similar dilution series for the positive control, tranylcypromine.

  • LSD1 Enzyme Solution:

    • Thaw the recombinant LSD1 enzyme on ice.

    • Dilute the enzyme in cold Assay Buffer to the desired final concentration (e.g., 20 nM). The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Mix:

    • Prepare a working solution of the LSD1 peptide substrate in Assay Buffer (e.g., 20 µM).

    • Prepare a working solution of Amplex® Red in DMSO (e.g., 10 mM).

    • Just before use, prepare the final Substrate Mix by combining the peptide substrate, HRP, and Amplex® Red in Assay Buffer. The final concentrations in the assay well should be optimized, but typical starting points are: 10 µM peptide, 0.2 U/mL HRP, and 50 µM Amplex® Red.

Assay Procedure
  • Plate Setup:

    • Add 2 µL of the diluted test compound or control to the appropriate wells of a 96-well black plate. For control wells, add 2 µL of DMSO.

    • Include the following controls:

      • 100% Activity Control: DMSO only (no inhibitor).

      • Background Control: Assay Buffer only (no enzyme).

      • Positive Control: Tranylcypromine at a concentration known to cause complete inhibition (e.g., 100 µM).

  • Enzyme Addition and Pre-incubation:

    • Add 48 µL of the diluted LSD1 enzyme solution to all wells except the Background Control wells. To the Background Control wells, add 48 µL of Assay Buffer.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Add 50 µL of the Substrate Mix to all wells to initiate the enzymatic reaction. The total reaction volume is now 100 µL.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

Data Analysis and Interpretation

  • Background Subtraction:

    • Subtract the average fluorescence of the Background Control wells from all other wells.

  • Calculation of Percent Inhibition:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity))

  • IC₅₀ Determination:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Physicochemical and Safety Considerations

PropertyValue/InformationSource
Molecular Formula C₆H₁₃NO · HClN/A
Molecular Weight 151.63 g/mol N/A
Solubility Expected to be soluble in water and DMSO.[7]N/A
Safety Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area. Refer to the material safety data sheet (MSDS) for detailed handling and disposal instructions.[8][9][10][11][12]N/A

Conclusion

This application note provides a detailed protocol for the initial in vitro characterization of N-(2-methoxyethyl)cyclopropanamine hydrochloride as a potential inhibitor of LSD1. By following this guide, researchers can obtain reliable data on the compound's inhibitory potency, which is a critical first step in the drug discovery and development process. Further studies, such as selectivity profiling against other amine oxidases (e.g., MAO-A and MAO-B) and cell-based assays, will be necessary to fully elucidate the compound's biological activity and therapeutic potential.

References

Sources

Application

Application Notes and Protocols for the Preparation of N-(2-methoxyethyl)cyclopropanamine hydrochloride Solutions

Version: 1.0 Abstract This comprehensive guide provides detailed protocols for the preparation of aqueous and organic solutions of N-(2-methoxyethyl)cyclopropanamine hydrochloride. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This comprehensive guide provides detailed protocols for the preparation of aqueous and organic solutions of N-(2-methoxyethyl)cyclopropanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, these application notes synthesize technical data with practical, field-proven insights. The protocols herein are structured to ensure scientific integrity, reproducibility, and safety in the handling and dissolution of this novel cyclopropane derivative.

Introduction: The Significance of Cyclopropane Scaffolds in Modern Drug Discovery

Cyclopropane rings are a highly valuable structural motif in medicinal chemistry. Their inherent ring strain and unique electronic properties can impart favorable conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets.[1][2] The incorporation of a cyclopropyl group can lead to compounds with improved pharmacokinetic profiles and novel pharmacological activities, making them attractive for the development of new therapeutics targeting a wide range of diseases, including infectious diseases, mental health disorders, and cancer.[1] N-(2-methoxyethyl)cyclopropanamine hydrochloride is a functionalized cyclopropanamine derivative that holds potential as a key intermediate or a candidate molecule in drug discovery programs.[3][4] Accurate and consistent preparation of solutions of this compound is the foundational first step for any downstream experimental success, from initial screening to lead optimization.

Physicochemical Properties of N-(2-methoxyethyl)cyclopropanamine hydrochloride

A thorough understanding of the physicochemical properties of a compound is paramount for the rational design of a dissolution protocol. Key properties for N-(2-methoxyethyl)cyclopropanamine hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 1116589-38-8[5][6][7][8]
Molecular Formula C₆H₁₄ClNO[6][8]
Molecular Weight 151.64 g/mol [5]
Appearance Assumed to be a solid (crystalline or powder)General knowledge of hydrochloride salts
Predicted Solubility Expected to be soluble in water and polar organic solvents like ethanol and DMSO.[9] General knowledge of amine hydrochlorides

Safety Precautions and Handling

As a substituted amine hydrochloride, N-(2-methoxyethyl)cyclopropanamine hydrochloride requires careful handling to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions are mandated based on the chemical class.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, contain the material, prevent it from entering waterways, and clean the area with an appropriate absorbent material. Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of water.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Protocol for Preparation of Aqueous Stock Solutions

Amine hydrochloride salts are generally water-soluble, making aqueous buffers a common choice for biological assays.[9] This protocol outlines the steps for preparing a 10 mM aqueous stock solution.

Materials and Equipment
  • N-(2-methoxyethyl)cyclopropanamine hydrochloride (solid)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Spatula and weighing paper/boat

  • Magnetic stirrer and stir bar or vortex mixer

  • Pipettes

  • pH meter (optional, but recommended)

  • Sterile filter (0.22 µm) and syringe (for sterile applications)

Step-by-Step Procedure
  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution: Mass = 0.01 mol/L x 151.64 g/mol x 0.01 L = 0.01516 g = 15.16 mg

  • Weighing the Compound:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out 15.16 mg of N-(2-methoxyethyl)cyclopropanamine hydrochloride. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound into the volumetric flask.

    • Add approximately 70-80% of the final volume of high-purity water.

    • Agitate the solution to dissolve the compound. This can be done by:

      • Vortexing: For smaller volumes, vortexing for 1-2 minutes is effective.

      • Magnetic Stirring: For larger volumes, place a stir bar in the flask and stir until the solid is fully dissolved.

    • Aiding Solubilization (if necessary): If the compound does not readily dissolve, gentle warming (to 37°C) or sonication in a water bath for 5-10 minutes can be applied. Visually inspect for complete dissolution.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, bring the solution to the final volume with high-purity water. Ensure the bottom of the meniscus is aligned with the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Sterilization and Storage (Optional):

    • For cell-based assays or other sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Store the stock solution at 4°C for short-term use (days to a week) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Preparation of Organic Stock Solutions

For certain applications or if higher concentrations are required, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol may be preferred. This protocol details the preparation of a 100 mM stock solution in DMSO.

Materials and Equipment
  • N-(2-methoxyethyl)cyclopropanamine hydrochloride (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Appropriate glass vial or tube with a screw cap

  • Micropipettes

  • Vortex mixer

Step-by-Step Procedure
  • Calculate the Required Mass: For 1 mL (0.001 L) of a 100 mM (0.1 mol/L) DMSO stock solution: Mass = 0.1 mol/L x 151.64 g/mol x 0.001 L = 0.01516 g = 15.16 mg

  • Weighing and Dissolution:

    • Weigh 15.16 mg of the compound directly into a pre-weighed vial.

    • Add the calculated volume of DMSO (1 mL) to the vial.

    • Secure the cap and vortex the solution vigorously until the solid is completely dissolved. Gentle warming or sonication can be used to assist dissolution if needed.

  • Storage:

    • Store the DMSO stock solution in tightly sealed vials at -20°C or -80°C. DMSO has a high freezing point (18.5°C), so solutions will be frozen at these temperatures. Warm to room temperature and vortex before use to ensure homogeneity.

Quality Control and Validation

Ensuring the quality of a prepared solution is a critical aspect of experimental reproducibility.[10]

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • pH Measurement: For aqueous solutions, the pH should be measured and recorded. As a hydrochloride salt of an amine, the solution is expected to be acidic.

  • Documentation: Maintain a detailed record of the solution preparation, including the compound's lot number, the exact mass weighed, the final volume, the solvent used, the date of preparation, and the preparer's name.

Workflow Diagrams

SolutionPreparationWorkflow cluster_prep Preparation Steps cluster_qc Quality Control calc 1. Calculate Mass (Molarity x MW x Volume) weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh dissolve 3. Dissolve in Solvent (70-80% of final volume) weigh->dissolve adjust 4. Adjust to Final Volume (Use Volumetric Flask) dissolve->adjust mix 5. Homogenize (Invert/Vortex) adjust->mix store 6. Store Appropriately (4°C or -20°C/-80°C) mix->store inspect Visual Inspection (Clarity, Particulates) mix->inspect ph pH Measurement (Aqueous Solutions) inspect->ph doc Documentation (Logbook Entry) ph->doc

Caption: Workflow for Solution Preparation and Quality Control.

DecisionTree start Start: Compound Dissolution vortex Vortex/Stir start->vortex check_sol Is compound fully dissolved? sonicate Sonicate (5-10 min) check_sol->sonicate No success Solution Prepared check_sol->success Yes vortex->check_sol sonicate->check_sol warm Warm Gently (to 37°C) sonicate->warm If needed warm->check_sol fail Insoluble: Re-evaluate Solvent warm->fail If still insoluble

Caption: Decision Tree for Aiding Solubilization.

References

  • Science Madness. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Methoxyethyl)propylamine. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Malt1 inhibitors and uses thereof.
  • cas号查询. (n.d.). 1116589-38-8_CAS号:1116589-38-8_N-(2-methoxyethyl)cyclopropanamine hydrochloride. Retrieved from [Link]

  • 나비엠알오. (n.d.). N-(2-methoxyethyl)cyclopr, ANGENE, 2950421. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of N-(2-methoxyethyl)cyclopropanamine hydrochloride

Welcome to the technical support center for N-(2-methoxyethyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically impr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-methoxyethyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the solubility of this compound in various experimental settings. As a hydrochloride salt of a secondary amine, its solubility is intrinsically linked to the pH of the medium, but other factors can be leveraged to achieve desired concentrations. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving N-(2-methoxyethyl)cyclopropanamine hydrochloride in water at a neutral pH. What is the likely cause and what is the first step I should take?

A1: N-(2-methoxyethyl)cyclopropanamine hydrochloride is the salt of a weak base and a strong acid. In solution, it exists in equilibrium with its corresponding free base. At neutral or near-neutral pH, the equilibrium can shift towards the less soluble free base form, leading to precipitation or incomplete dissolution. The primary and most impactful initial step is to adjust the pH of your aqueous solution.

Causality: The solubility of amine salts is highly dependent on pH.[1][2] By lowering the pH, you increase the concentration of the protonated, ionized form of the amine, which is generally much more water-soluble than the neutral free base.[3]

Recommended First Step: pH Adjustment

The most direct way to enhance the solubility of an amine hydrochloride salt is to ensure the solution is sufficiently acidic.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate) with pH values from 2 to 8.

  • Create saturated solutions: Add an excess of N-(2-methoxyethyl)cyclopropanamine hydrochloride to each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Separate the solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Measure the concentration: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution.

This pH-solubility profile will reveal the optimal pH range for dissolving your compound. For most amine hydrochlorides, solubility will be highest at lower pH values.[2][5]

Q2: Adjusting the pH is not feasible for my experiment. What are my other options for improving solubility in an aqueous-based system?

A2: If pH modification is not an option, the use of co-solvents is a widely adopted and effective strategy.[6][7] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[8][9]

Commonly Used Co-solvents in Pharmaceutical Formulations:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), especially low molecular weight PEGs like PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[10]

Data Presentation: Hypothetical Solubility in Co-Solvent Systems

Solvent System (v/v)Hypothetical Solubility of N-(2-methoxyethyl)cyclopropanamine HCl (mg/mL)
Water5
20% Ethanol in Water15
40% Ethanol in Water40
20% Propylene Glycol in Water20
40% Propylene Glycol in Water55
20% PEG 400 in Water25
40% PEG 400 in Water70

Experimental Workflow: Co-solvent Screening

G start Start: Inadequate Solubility in Aqueous Buffer prep Prepare Stock Solutions of Co-solvents (e.g., Ethanol, PG, PEG 400) start->prep screen Screen Binary Mixtures (e.g., 10%, 20%, 40% co-solvent in buffer) prep->screen measure Measure Solubility at Each Concentration screen->measure analyze Analyze Data: Identify Most Effective Co-solvent measure->analyze optimize Optimize Ternary Systems if Needed (e.g., Water/Ethanol/PG) analyze->optimize end End: Optimized Solvent System optimize->end

Caption: Workflow for Co-solvent Solubility Screening.

Q3: I need to dissolve N-(2-methoxyethyl)cyclopropanamine hydrochloride in an organic solvent for a synthesis reaction, but it has poor solubility. What should I do?

A3: The hydrochloride salt form is highly polar due to its ionic nature, which is why it has poor solubility in nonpolar or weakly polar organic solvents.[11] The most effective strategy in this case is to convert the hydrochloride salt back to its free amine form. The free amine is significantly less polar and will be more soluble in a wider range of organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[11]

Causality: The conversion from the ionic salt to the neutral free base removes the charge, drastically reducing polarity and increasing lipophilicity. This allows for better interaction with less polar organic solvents.

Experimental Protocol: Conversion to Free Amine

  • Dissolve the salt: Dissolve the N-(2-methoxyethyl)cyclopropanamine hydrochloride in water.

  • Basify the solution: Add a weak inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, dropwise while stirring.[12] Monitor the pH with pH paper or a pH meter until it is basic (pH > 8-9).

  • Extract the free amine: Transfer the aqueous solution to a separatory funnel and extract the free amine using a water-immiscible organic solvent (e.g., DCM, ethyl acetate). Perform the extraction multiple times (e.g., 3x with equal volumes of organic solvent).

  • Dry and concentrate: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Confirm the product: The resulting oil or solid is the free amine, which can then be dissolved in the desired organic solvent for your reaction.

Q4: For a final drug formulation, I am observing precipitation over time. Are there more advanced strategies to ensure long-term stability in solution?

A4: For final formulations, long-term stability is critical. Beyond pH and co-solvents, you can explore the use of excipients or perform a salt screen to identify a more stable and soluble salt form.[][14]

1. Use of Excipients:

Excipients are inactive substances used alongside the active pharmaceutical ingredient (API). Certain excipients can enhance solubility and stability.[15][16]

  • Surfactants: Molecules like polysorbates (e.g., Tween 80) and sodium lauryl sulfate can form micelles that encapsulate the drug, increasing its apparent solubility.[17][18]

  • Complexing Agents: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[17]

2. Salt Screening and Selection:

While you are starting with the hydrochloride salt, it may not be the optimal salt form for solubility and stability.[1][5] A salt screening study involves reacting the free base with a variety of pharmaceutically acceptable acids to form different salts (e.g., mesylate, tosylate, citrate, tartrate).[19][20] These different salt forms can have vastly different physicochemical properties, including solubility.[]

Logical Relationship: Solubility Enhancement Strategies

G cluster_0 Primary Strategies cluster_1 Advanced Strategies cluster_2 Special Case (Organic Synthesis) pH pH Adjustment excipients Excipients (Surfactants, Cyclodextrins) pH->excipients Further Optimization cosolvent Co-solvency cosolvent->excipients salt_screen Salt Screening excipients->salt_screen Fundamental Property Change free_base Conversion to Free Base start Solubility Issue with N-(2-methoxyethyl)cyclopropanamine HCl start->pH Aqueous System start->cosolvent Aqueous System (pH fixed) start->free_base Organic Solvent

Caption: Decision tree for solubility enhancement.

References

  • PubChem. (n.d.). N-(2-methylpropyl)cyclopentanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). N-Methyl-cyclopropanamine HCl. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Bogardus, J. B., & Blackwood, R. K. (1979). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 68(2), 188-194.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Improved Pharma. (2021). Salt Screening. Retrieved from [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Helda - University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Co-solvent – Knowledge and References. Retrieved from [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1-cyclopentyl-N-methylpropan-2-amine hydrochloride. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-(2-methoxyethyl)cyclopropanamine hydrochloride Assay Interference

Welcome to the technical support center for the analytical assay of N-(2-methoxyethyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assay of N-(2-methoxyethyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the quantification and characterization of this molecule. While specific validated analytical methods for N-(2-methoxyethyl)cyclopropanamine hydrochloride are not widely published, this document synthesizes best practices and field-proven insights for the analysis of cyclopropylamines and other small, polar amine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of N-(2-methoxyethyl)cyclopropanamine hydrochloride?

A1: The analysis of N-(2-methoxyethyl)cyclopropanamine hydrochloride presents several challenges common to small, polar amines:

  • Poor Retention in Reversed-Phase Chromatography: Due to its polarity, this compound may exhibit little to no retention on traditional C18 columns, often eluting in the void volume.

  • Poor Peak Shape: The amine functional group can interact with residual silanols on silica-based columns, leading to peak tailing.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by UV-Vis challenging at low concentrations. This often necessitates the use of alternative detection methods or derivatization.[1]

  • Volatility: While the hydrochloride salt is not highly volatile, the free base can be, which may be a consideration for sample preparation and GC analysis.

  • Matrix Effects in LC-MS: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2]

Q2: Which analytical techniques are most suitable for the assay of N-(2-methoxyethyl)cyclopropanamine hydrochloride?

A2: Several techniques can be adapted for the analysis of this compound:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a preferred method for polar compounds that are poorly retained in reversed-phase chromatography.

  • Ion Chromatography (IC): As a salt, N-(2-methoxyethyl)cyclopropanamine hydrochloride is amenable to analysis by cation-exchange chromatography with conductivity detection.[3][4]

  • Gas Chromatography (GC): GC can be a viable option, particularly with a flame ionization detector (FID) or a mass spectrometer (MS). Derivatization may be necessary to improve volatility and peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for quantifying the compound, especially in complex matrices.[2][5] It can often be used without derivatization.

Troubleshooting Guide: HPLC/UPLC Assay Interference

This section addresses common issues encountered during the HPLC/UPLC analysis of N-(2-methoxyethyl)cyclopropanamine hydrochloride and similar amine compounds.

Q3: My peak for N-(2-methoxyethyl)cyclopropanamine hydrochloride is tailing significantly. What are the potential causes and solutions?

A3: Peak tailing for basic compounds like amines is a frequent issue in reversed-phase HPLC.

Causality: The primary cause is the interaction between the basic amine group and acidic residual silanol groups on the surface of silica-based columns. This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Troubleshooting Workflow:

start Peak Tailing Observed step1 Mobile Phase Modification Add a competitive base (e.g., triethylamine, 0.1%) or use a buffer with a higher ionic strength. start->step1 Initial Step step2 Adjust Mobile Phase pH Lower the pH (e.g., to pH 2-3) to ensure the amine is fully protonated and silanols are non-ionized. step1->step2 If tailing persists step3 Column Selection Switch to a column with low silanol activity (end-capped) or a hybrid particle column. step2->step3 If still problematic result Improved Peak Shape step2->result step4 Consider HILIC If tailing persists in reversed-phase, HILIC may be a more suitable separation mode. step3->step4 Alternative Approach step3->result step4->result

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

Strategy Explanation Recommended Action
Mobile Phase Modification Adding a small amount of a competitive base, like triethylamine (TEA), can saturate the active silanol sites, reducing their interaction with the analyte.Add 0.1% TEA to the mobile phase. Be aware that TEA can be difficult to remove from the column.
pH Adjustment Lowering the mobile phase pH (to ~2-3) ensures the amine is fully protonated (positively charged) and the silanol groups are neutral, minimizing electrostatic interactions.Use a buffer such as 0.1% formic acid or phosphoric acid to maintain a low pH.
Column Choice Modern columns are designed with better end-capping to reduce silanol activity. Hybrid particle columns (e.g., BEH) are also more resistant to peak tailing.Select a column specifically marketed for the analysis of basic compounds or a modern, high-purity silica column.
Q4: I am observing inconsistent retention times for my analyte. What could be the cause?

A4: Fluctuations in retention time can compromise the reliability of your assay.

Causality: The most common causes are related to the stability of the mobile phase and the HPLC system itself. For ionizable compounds like amines, small shifts in mobile phase pH can lead to significant changes in retention.

Troubleshooting Decision Tree:

start Inconsistent Retention Times q1 Is the mobile phase buffered? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 q2 a1_yes->q2 add_buffer Incorporate a buffer at the appropriate pH. a1_no->add_buffer a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the column temperature controlled? a2_yes->q3 increase_buffer Increase buffer concentration. a2_no->increase_buffer a3_yes Yes q3->a3_yes a3_no No q3->a3_no check_system Check for leaks, pump issues, or air bubbles in the system. a3_yes->check_system control_temp Use a column oven. a3_no->control_temp

Caption: Decision tree for inconsistent retention times.

Detailed Solutions:

  • Insufficient Buffering: Ensure your mobile phase has adequate buffer capacity, especially if working near the pKa of your analyte. A buffer concentration of 10-25 mM is typically sufficient.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.

  • System Check: Perform routine maintenance on your HPLC system to check for leaks, worn pump seals, and proper functioning of the degasser.

Troubleshooting Guide: LC-MS Assay Interference

Q5: My analyte signal is suppressed when analyzing samples in a biological matrix. How can I identify and mitigate this matrix effect?

A5: Ion suppression is a common and significant challenge in LC-MS analysis, leading to underestimation of the analyte concentration.[2]

Causality: Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can compete with the analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector.

Protocol for Identifying and Mitigating Matrix Effects:

1. Qualitative Assessment (Post-Column Infusion):

  • Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Procedure:

    • Infuse a standard solution of N-(2-methoxyethyl)cyclopropanamine hydrochloride at a constant flow rate into the MS source, post-column.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the baseline signal of the analyte. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

2. Quantitative Assessment:

  • Objective: To quantify the extent of the matrix effect.

  • Procedure:

    • Prepare a standard of the analyte in a pure solvent (Set A).

    • Prepare a standard of the analyte at the same concentration by spiking it into an extracted blank matrix (Set B).

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Mitigation Strategies:

Strategy Explanation Recommended Action
Chromatographic Separation Modify the LC method to separate the analyte from the interfering matrix components.Adjust the gradient profile, change the mobile phase composition, or try a different column chemistry (e.g., HILIC).
Sample Preparation Improve the clean-up of the sample to remove interfering substances.Employ solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation followed by SPE.
Dilution Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.Dilute the sample extract, ensuring the analyte concentration remains above the limit of quantification (LOQ).
Internal Standard Use a stable isotope-labeled internal standard (SIL-IS) of the analyte. A SIL-IS will co-elute and experience the same matrix effects, providing a reliable means of correction.If commercially available, use a deuterated or 13C-labeled version of N-(2-methoxyethyl)cyclopropanamine.

Potential Interfering Substances from Synthesis

The synthesis of cyclopropylamines can introduce several potential impurities that may interfere with the assay.[1][6][7] Understanding the synthetic route is crucial for identifying these potential interferences. A common route to cyclopropylamines is the Hofmann degradation of cyclopropanecarboxamide.

Potential Impurities:

  • Cyclopropanecarboxamide: Unreacted starting material.

  • Cyclopropane Carboxylic Acid: A potential hydrolysis product.

  • By-products from side reactions: Depending on the specific reagents and conditions used.

Recommended Action:

  • Obtain reference standards for potential impurities.

  • Develop a chromatographic method that can separate the active pharmaceutical ingredient (API) from these impurities to demonstrate specificity.

  • A forced degradation study can also help to identify potential degradation products that might interfere with the assay.

Forced Degradation Protocol:

Objective: To assess the stability-indicating nature of the analytical method by generating potential degradation products.

Procedure:

  • Prepare solutions of N-(2-methoxyethyl)cyclopropanamine hydrochloride in various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples using the developed analytical method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the main analyte peak.

References

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (n.d.). PMC. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC. [Link]

  • CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from pos. (n.d.). Gassnova. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. [Link]

  • Process for the preparation of cyclopropylamine. (1991).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. [Link]

  • Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. (2007).
  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). PMC. [Link]

  • Process for the manufacture of cyclopropylamine. (1986).
  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Tranylcypromine vs. the Novel N-(2-methoxyethyl)cyclopropanamine hydrochloride

A Theoretical and Structural Comparison of Two Monoamine Oxidase Inhibitors In the landscape of neuropharmacology, monoamine oxidase inhibitors (MAOIs) remain a critical area of research for the development of treatments...

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical and Structural Comparison of Two Monoamine Oxidase Inhibitors

In the landscape of neuropharmacology, monoamine oxidase inhibitors (MAOIs) remain a critical area of research for the development of treatments for depressive disorders and neurodegenerative diseases. This guide provides a detailed comparison between the established non-selective MAOI, tranylcypromine, and the novel compound, N-(2-methoxyethyl)cyclopropanamine hydrochloride. Due to the limited availability of experimental data for N-(2-methoxyethyl)cyclopropanamine hydrochloride, this comparison will focus on a structural and theoretical analysis, drawing upon established structure-activity relationships of cyclopropylamine-based MAOIs to infer its potential pharmacological profile.

Introduction to Monoamine Oxidase Inhibitors

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. Inhibition of these enzymes leads to an increase in the synaptic availability of monoamine neurotransmitters, which is the primary mechanism behind the therapeutic effects of MAOIs in the treatment of depression.[1]

Tranylcypromine , a well-known MAOI, acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[2] Its clinical efficacy in treating major depressive disorder is well-documented, though its use is often reserved for cases that are resistant to other antidepressant classes due to the potential for significant side effects and drug-drug interactions.[3][4]

N-(2-methoxyethyl)cyclopropanamine hydrochloride is a novel compound with a cyclopropylamine core, a key structural feature shared with tranylcypromine. While extensive experimental data on its biological activity is not yet publicly available, its chemical structure suggests potential interactions with monoamine oxidases.

Structural Analysis and Mechanistic Insights

The key to understanding the potential similarities and differences between these two compounds lies in their chemical structures.

FeatureTranylcypromineN-(2-methoxyethyl)cyclopropanamine hydrochloride
Core Structure PhenylcyclopropylamineMethoxyethylcyclopropanamine
Substituents Phenyl group attached to the cyclopropane ringMethoxyethyl group attached to the amine
Stereochemistry Commercially available as a racemic mixture of trans-isomersSynthesis can potentially yield different isomers
Tranylcypromine: A Phenylcyclopropylamine Scaffold

Tranylcypromine's structure, specifically the trans-2-phenylcyclopropylamine moiety, is crucial for its potent, non-selective, and irreversible inhibition of MAO.[2] The phenyl ring contributes to the binding affinity, while the strained cyclopropylamine ring is responsible for the mechanism-based inactivation of the flavin cofactor within the enzyme's active site.

N-(2-methoxyethyl)cyclopropanamine hydrochloride: A Novel Cyclopropylamine Derivative

The structure of N-(2-methoxyethyl)cyclopropanamine hydrochloride differs from tranylcypromine in the substitution pattern. Instead of a phenyl ring on the cyclopropane, it possesses a 2-methoxyethyl group attached to the nitrogen atom of the cyclopropylamine. This modification is significant and can be hypothesized to influence its activity and selectivity based on known structure-activity relationships of MAOIs.

Research on related compounds, such as cis-N-benzyl-2-methoxycyclopropylamine, has shown that the presence of a methoxy group on the cyclopropane ring can lead to potent and selective inhibition of MAO-B.[1][5] This suggests that the methoxyethyl group in N-(2-methoxyethyl)cyclopropanamine hydrochloride could potentially confer selectivity towards MAO-B.

Predicted Pharmacological Profile: A Hypothesis

Based on the structural analysis, we can propose a hypothetical pharmacological profile for N-(2-methoxyethyl)cyclopropanamine hydrochloride in comparison to tranylcypromine.

ParameterTranylcypromine (Established)N-(2-methoxyethyl)cyclopropanamine hydrochloride (Hypothesized)
MAO-A Inhibition Potent, irreversiblePotentially weaker or absent
MAO-B Inhibition Potent, irreversiblePotentially potent and selective
Mechanism Irreversible, mechanism-basedLikely irreversible, mechanism-based
Clinical Implications Broad antidepressant effects, but with significant side effects (e.g., hypertensive crisis)Potentially useful for neurodegenerative disorders (e.g., Parkinson's disease) with a more favorable side effect profile

The potential selectivity for MAO-B could make N-(2-methoxyethyl)cyclopropanamine hydrochloride a more targeted therapeutic agent. MAO-B is primarily involved in the metabolism of dopamine, and selective MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[1] A selective MAO-B inhibitor would be expected to have a lower risk of the "cheese effect" (hypertensive crisis) associated with non-selective MAOIs like tranylcypromine, which is caused by the inhibition of MAO-A in the gut.

Experimental Protocols for Characterization

To validate the hypothesized pharmacological profile of N-(2-methoxyethyl)cyclopropanamine hydrochloride, a series of in vitro and in vivo experiments would be necessary.

In Vitro MAO Inhibition Assay

A standard method to determine the inhibitory potency and selectivity of a compound against MAO-A and MAO-B involves a fluorometric or radiometric assay.

Objective: To determine the IC50 values of N-(2-methoxyethyl)cyclopropanamine hydrochloride for both MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A suitable substrate for each enzyme, such as kynuramine (for both) or specific substrates like serotonin for MAO-A and benzylamine for MAO-B.

  • Inhibitor: N-(2-methoxyethyl)cyclopropanamine hydrochloride at various concentrations. Tranylcypromine would be used as a positive control.

  • Assay Principle: The enzymatic reaction produces a fluorescent or radioactive product. The rate of product formation is measured in the presence and absence of the inhibitor.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Recombinant MAO-A or MAO-B Incubation Incubate Enzyme, Substrate, and Inhibitor Enzyme->Incubation Substrate Substrate (e.g., Kynuramine) Substrate->Incubation Inhibitor Test Compound or Tranylcypromine Inhibitor->Incubation Measurement Measure Product (Fluorescence/Radioactivity) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 caption Workflow for in vitro MAO inhibition assay.

In Vivo Behavioral Models

To assess the potential antidepressant or neuroprotective effects in a living organism, animal models are employed.

Objective: To evaluate the behavioral effects of N-(2-methoxyethyl)cyclopropanamine hydrochloride.

Methodology:

  • Forced Swim Test (FST) or Tail Suspension Test (TST): These are common models to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.

  • MPTP-induced Parkinson's Disease Model: To investigate neuroprotective effects, a neurotoxin like MPTP can be used to induce parkinsonian symptoms in rodents. The ability of the test compound to prevent or reverse these symptoms would be assessed.

Comparative Overview: Tranylcypromine

As a well-characterized drug, the properties of tranylcypromine serve as a benchmark for comparison.

AspectTranylcypromine
Mechanism of Action Non-selective, irreversible inhibitor of MAO-A and MAO-B.[2]
Pharmacokinetics Rapidly absorbed with a short half-life, but its pharmacological effect is long-lasting due to irreversible enzyme inhibition.
Clinical Use Treatment of major depressive disorder, particularly treatment-resistant depression.[3][4]
Side Effects Postural hypotension, insomnia, agitation, and the risk of hypertensive crisis with tyramine-rich foods or certain medications.

Tranylcypromine_Mechanism Tranylcypromine Tranylcypromine MAO_A MAO-A Tranylcypromine->MAO_A Inhibits MAO_B MAO-B Tranylcypromine->MAO_B Inhibits Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO_A->Neurotransmitters Metabolizes Increased_Levels Increased Synaptic Neurotransmitter Levels MAO_B->Neurotransmitters Metabolizes Therapeutic_Effect Antidepressant Effect Increased_Levels->Therapeutic_Effect caption Mechanism of action of tranylcypromine.

Conclusion and Future Directions

While tranylcypromine remains a valuable tool in the psychiatrist's armamentarium for treatment-resistant depression, its side effect profile necessitates the search for safer alternatives. N-(2-methoxyethyl)cyclopropanamine hydrochloride, based on a structural and theoretical analysis, presents an intriguing profile as a potential selective MAO-B inhibitor. This selectivity could translate into a more favorable safety profile, with a reduced risk of hypertensive crises, and potential applications in the treatment of neurodegenerative disorders like Parkinson's disease.

However, it is crucial to emphasize that this is a hypothetical assessment. Rigorous experimental validation, starting with in vitro enzyme inhibition assays and progressing to in vivo animal models, is essential to elucidate the true pharmacological properties of N-(2-methoxyethyl)cyclopropanamine hydrochloride and determine its potential as a therapeutic agent.

References

  • (2024). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]

  • (2025). Tranylcypromine. StatPearls - NCBI Bookshelf. [Link]

  • (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

  • (n.d.). Tranylcypromine. Wikipedia. [Link]

  • (n.d.). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. ACS Publications. [Link]

  • (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • (2020). Nanoparticles Based on Quaternary Ammonium Chitosan-methyl-β-cyclodextrin Conjugate for the Neuropeptide Dalargin Delivery to the Central Nervous System: An In Vitro Study. PMC. [Link]

  • (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • (2025). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • (n.d.). Tranylcypromine in depression resistant to cyclic antidepressions. PubMed. [Link]

  • (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

  • (n.d.). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. MDPI. [Link]

  • (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine.
  • (n.d.). N-Methylcyclopropanamine hydrochloride. MySkinRecipes. [Link]

  • (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • (n.d.). N-Methylcyclopropanamine. PubChem - NIH. [Link]

  • (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI. [Link]

  • (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines …. ResearchGate. [Link]

  • (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

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Comparative

A Researcher's Guide to Investigating Off-Target Effects of Novel Cyclopropylamine-Containing Compounds

Introduction: The Double-Edged Sword of the Cyclopropylamine Scaffold The cyclopropylamine moiety is a privileged scaffold in modern medicinal chemistry, prized for its unique conformational rigidity and electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged scaffold in modern medicinal chemistry, prized for its unique conformational rigidity and electronic properties that can enhance potency and modulate physicochemical characteristics of drug candidates.[1] Its incorporation into small molecules has led to successful therapeutics in diverse areas, including neuroscience and oncology.[1][2] However, this reactive three-membered ring system is not without its liabilities. The inherent ring strain and the ability of the amine to undergo metabolic activation can lead to the formation of reactive intermediates, posing a risk for off-target interactions and idiosyncratic toxicities.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to proactively investigate the off-target effects of novel cyclopropylamine-containing compounds. We will use the hypothetical molecule, N-(2-methoxyethyl)cyclopropanamine hydrochloride (hereafter referred to as "Cpd-X"), as a case study to illustrate a robust, data-driven approach to de-risking this important chemical class. We will compare the hypothetical profiling of Cpd-X against two well-characterized compounds containing the cyclopropylamine motif: Tranylcypromine , a non-selective monoamine oxidase inhibitor, and a representative fluoroquinolone antibiotic (e.g., Ciprofloxacin), where the cyclopropylamine is known to contribute to off-target effects.

Understanding the Landscape: Potential Off-Target Liabilities of Cyclopropylamines

The primary concern with cyclopropylamines often revolves around their potential to be bioactivated by monoamine oxidases (MAOs) or cytochrome P450 enzymes (CYPs) to form reactive iminium ions or ring-opened species.[3] This can lead to covalent modification of proteins and other macromolecules, resulting in downstream toxicity. Furthermore, the structural features of these compounds can lead to promiscuous binding to various receptors and channels.

For our comparative analysis, we will consider the following potential off-target profiles:

  • Cpd-X (Hypothetical): A novel compound with an unknown primary target. Our goal is to build a comprehensive off-target profile from the ground up.

  • Tranylcypromine: Known to inhibit both MAO-A and MAO-B. Its off-target effects include interactions with other aminergic receptors and potential for drug-drug interactions due to CYP inhibition.

  • Fluoroquinolone Antibiotic (with cyclopropylamine): While its primary targets are bacterial DNA gyrase and topoisomerase IV, off-target effects in humans can include CNS-related adverse events (potentially through GABA-A receptor modulation) and cardiotoxicity (hERG channel inhibition).

Experimental Workflow for Off-Target Profiling

A tiered and systematic approach is crucial for efficiently identifying and characterizing off-target liabilities. The following workflow outlines a series of key experiments, from broad screening to specific mechanistic assays.

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Functional & Mechanistic Assays cluster_tier3 Tier 3: In Vivo Confirmation a In Silico Prediction b Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) a->b Guide panel selection d Functional Cellular Assays for Identified Hits b->d Follow up on hits c Initial CYP Inhibition Screen (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) f Metabolic Stability & Reactive Intermediate Trapping c->f Investigate mechanism g Rodent Pharmacokinetic & Tolerability Studies d->g e hERG Patch Clamp Assay e->g f->g

Caption: A tiered experimental workflow for off-target profiling.

Part 1: In Silico and Broad Panel Screening

The initial phase of off-target assessment should cast a wide net to identify potential areas of concern without consuming excessive resources.

In Silico Off-Target Prediction

Computational models can provide an early warning for potential off-target interactions by comparing the chemical structure of a query molecule against databases of compounds with known biological activities.[5]

Experimental Protocol: In Silico Off-Target Safety Assessment

  • Input: Provide the 2D structure of Cpd-X in SMILES or SDF format to a validated computational platform (e.g., proprietary in-house models, commercial services like IDBS Target Safety Assessment).

  • Analysis: The software will calculate physicochemical properties and employ various algorithms (e.g., similarity searching, machine learning models) to predict binding affinity against a large panel of safety-relevant targets.

  • Output: A ranked list of potential off-targets with associated prediction scores or probabilities. This list helps prioritize which targets to investigate further in wet-lab assays.

Broad Receptor Binding Panels

These panels utilize radioligand binding assays to empirically test a compound against a wide array of receptors, ion channels, transporters, and enzymes at a single concentration (typically 1-10 µM).

Experimental Protocol: Radioligand Binding Screen (Example: SafetyScreen44™)

  • Compound Preparation: Solubilize Cpd-X, Tranylcypromine, and the fluoroquinolone comparator in a suitable vehicle (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Execution: The test compounds are incubated at a final concentration of 10 µM with membranes or cells expressing the target of interest and a specific radioligand.

  • Detection: Following incubation and washing, the amount of bound radioligand is quantified using scintillation counting.

  • Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

Table 1: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)

Target FamilyTargetCpd-X (Hypothetical)TranylcypromineFluoroquinoloneRationale for Inclusion
GPCRs 5-HT2A8%65%12%Common off-target for amine-containing compounds
Dopamine D215%45%9%CNS-related off-target effects
GABA-A (Benzodiazepine site)55%5%70%Potential for CNS side effects
Ion Channels hERG68%12%48%Critical for cardiac safety assessment
Nav1.522%7%15%Cardiac and neuronal excitability
Enzymes MAO-A75%98%4%Key target for cyclopropylamines
MAO-B62%95%6%Key target for cyclopropylamines
CYP2D645%85%25%Major drug-metabolizing enzyme

Disclaimer: Data for Cpd-X is hypothetical for illustrative purposes. Data for comparators is representative of their known pharmacology.

From this initial screen, Cpd-X shows potential liabilities at the GABA-A receptor, the hERG channel, and both MAO-A and MAO-B.

Part 2: Mechanistic and Functional Follow-up

Hits from the broad screening must be validated and their functional consequences determined. This involves generating concentration-response curves to determine potency (IC50 or Ki) and using functional assays to understand whether the compound is an agonist, antagonist, or channel blocker.

hERG Channel Inhibition: The Cardiac Safety Gatekeeper

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. A positive hit in a binding screen must be followed up with a functional electrophysiology assay.

Experimental Protocol: Manual Patch Clamp Electrophysiology for hERG

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Prepare a series of dilutions of Cpd-X (e.g., 0.01, 0.1, 1, 10, 100 µM) in the extracellular recording solution.

  • Electrophysiology: Using the whole-cell patch-clamp technique, hold the cell at a negative potential (-80 mV) and apply a depolarizing voltage step to activate the hERG channels, followed by a repolarizing step to measure the tail current.

  • Data Acquisition: Apply the different concentrations of Cpd-X and measure the inhibition of the hERG tail current.

  • Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

hERG_workflow a Prepare HEK293-hERG cell culture b Establish whole-cell patch clamp configuration a->b c Record baseline hERG tail current b->c d Perfuse with Cpd-X (increasing concentrations) c->d e Measure inhibition of tail current d->e f Calculate IC50 e->f

Caption: Workflow for hERG patch clamp assay.

Table 2: Comparative Functional Data for Key Off-Targets

AssayParameterCpd-X (Hypothetical)TranylcypromineFluoroquinolone
hERG Patch Clamp IC508.5 µM> 100 µM35 µM
MAO-A Inhibition IC505.2 µM0.8 µM> 100 µM
MAO-B Inhibition IC5012.1 µM1.2 µM> 100 µM
GABA-A Functional Assay % Modulation @ 10 µM-45% (Antagonist)< 10%-60% (Antagonist)

These functional data confirm that Cpd-X is a moderate inhibitor of the hERG channel and MAO enzymes, and an antagonist at the GABA-A receptor. This profile suggests potential risks for cardiac, CNS, and drug-interaction liabilities.

Metabolic Stability and Reactive Intermediate Trapping

Understanding the metabolic fate of a cyclopropylamine is critical. Assays with liver microsomes can determine the metabolic stability and, when conducted in the presence of a trapping agent like glutathione (GSH), can detect the formation of reactive metabolites.

Experimental Protocol: Metabolic Stability and GSH Trapping

  • Incubation: Incubate Cpd-X (1 µM) with human liver microsomes (0.5 mg/mL), a NADPH regenerating system, and with or without GSH (5 mM) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: Quench the reaction with acetonitrile and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system.

  • Data Interpretation:

    • Stability: Quantify the disappearance of the parent compound (Cpd-X) over time to calculate the in vitro half-life.

    • GSH Adducts: Search the mass spectrometry data for the expected mass of Cpd-X plus the mass of glutathione, which would indicate the formation of a reactive intermediate.

The detection of a GSH adduct would be a significant finding, providing direct evidence of bioactivation and a potential mechanism for idiosyncratic toxicity.

Conclusion and Recommendations

The comprehensive off-target profiling of our hypothetical compound, Cpd-X, has revealed several potential liabilities that require careful consideration in a drug development program. The moderate hERG inhibition (IC50 = 8.5 µM) may pose a cardiac risk, depending on the therapeutic dose and resulting plasma concentrations. The inhibition of MAO-A and MAO-B, while weaker than the dedicated inhibitor Tranylcypromine, could lead to unwanted modulation of neurotransmitter levels and significant food and drug interactions (e.g., the "cheese effect"). Finally, the GABA-A receptor antagonism is a plausible mechanism for potential CNS side effects, similar to those observed with some fluoroquinolones.

This guide illustrates that a proactive, multi-tiered strategy for off-target assessment is indispensable when working with structurally novel compounds, particularly those containing potentially reactive scaffolds like cyclopropylamine. By combining in silico predictions with broad and focused in vitro assays, researchers can build a detailed safety profile, enabling informed decisions to either terminate a compound with an unfavorable profile, or to guide further optimization to mitigate the identified risks. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach is fundamental to the successful and safe development of new medicines.

References

  • PubChem. Cyclopropylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. National Center for Biotechnology Information. [Link]

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  • National Institutes of Health (NIH). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide.[Link]

  • PubMed. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A.[Link]

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  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.[Link]

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  • PubChem. N-Ethyl-2,2-dimethylpropan-1-amine--hydrogen chloride (1/1).[Link]

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Validation

A Senior Application Scientist's Guide to Qualifying a Reference Standard for N-(2-methoxyethyl)cyclopropanamine hydrochloride

Introduction: The Cornerstone of Analytical Precision In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. At the heart of this precision lies the qu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cornerstone of Analytical Precision

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. At the heart of this precision lies the quality of the reference standard—a highly purified and well-characterized compound used for qualitative and quantitative analysis.[1] This guide focuses on N-(2-methoxyethyl)cyclopropanamine hydrochloride, a molecule of interest for which a commercially available, compendial reference standard is not readily found.

For researchers, scientists, and drug development professionals, the absence of a certified reference material presents both a challenge and an opportunity. It necessitates the establishment of an "in-house" or secondary reference standard. This document provides a comprehensive framework for the synthesis, purification, and rigorous characterization of N-(2-methoxyethyl)cyclopropanamine hydrochloride to qualify it as a reliable reference standard for its intended analytical applications.

The Challenge: Navigating the Absence of a Commercial Standard

The journey to robust analytical data begins with a suitable reference standard. When a primary standard from a pharmacopeial source (e.g., USP, EP) is unavailable, a secondary reference standard must be meticulously qualified.[1] This process involves a multi-faceted analytical approach to unequivocally confirm the identity, purity, and potency of the synthesized material. The goal is to create a self-validating system of protocols that ensures the trustworthiness of every measurement performed using this in-house standard.

Establishing a Qualified In-House Reference Standard: A Multi-pronged Strategy

The qualification of an in-house reference standard is a systematic process that can be broken down into three key stages: synthesis and purification, comprehensive characterization for identity and purity, and ongoing stability assessment.

Synthesis and Purification: The Foundation of Quality

A high-purity reference standard, ideally ≥99.5%, minimizes the need for extensive characterization of impurities and reduces the potential for analytical errors.[1][2] The synthesis of N-(2-methoxyethyl)cyclopropanamine hydrochloride would likely involve the reaction of cyclopropanamine with a suitable 2-methoxyethylating agent, followed by conversion to the hydrochloride salt.

Potential impurities can arise from starting materials, side reactions, or degradation. For instance, in the synthesis of cyclopropylamine, impurities can be generated if reaction conditions are not optimized.[3][4][5] Therefore, a robust purification strategy, such as recrystallization or preparative chromatography, is crucial to achieve the desired purity.

Comprehensive Characterization: An Orthogonal Approach

A battery of analytical techniques should be employed to provide orthogonal data, ensuring a complete picture of the reference standard's quality.

The identity of the synthesized material must be unequivocally confirmed using a combination of spectroscopic techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a gold standard for structural elucidation, ¹H and ¹³C NMR provide detailed information about the molecular structure.[7] For N-(2-methoxyethyl)cyclopropanamine hydrochloride, specific proton and carbon signals corresponding to the cyclopropyl, methoxy, and ethyl groups should be observed and assigned.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can provide fragmentation patterns that are characteristic of the structure.[7][8] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides a molecular "fingerprint" and confirms the presence of key functional groups.[1] For a secondary amine hydrochloride, characteristic N-H stretching and bending vibrations would be expected.[9][10]

Purity assessment involves quantifying both organic and inorganic impurities, as well as residual solvents and water content.

  • Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying non-volatile organic impurities.[7] Gas Chromatography (GC) is suitable for analyzing volatile organic impurities and residual solvents. A high-purity reference material is essential for accurate HPLC analysis.[11]

  • Water Content: Karl Fischer titration is the standard method for determining the water content of the reference material.

  • Residual Solvents: GC with a flame ionization detector (FID) or mass spectrometric (MS) detector is used to quantify any residual solvents from the synthesis and purification process.

  • Inorganic Impurities: Techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) or a simple residue on ignition test can be used to determine the level of inorganic impurities.

  • Assay (Content) Determination: The absolute content of the analyte in the reference standard material is a critical parameter.

    • Quantitative NMR (qNMR): qNMR is a powerful primary ratio method for determining the purity of a compound without the need for a specific reference standard of the same compound.[12][13][14] It involves using a certified internal standard of known purity.

    • Titration: Acid-base titration can be a simple and accurate method for determining the assay of the hydrochloride salt.

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques for reference standard characterization should be based on their strengths and the specific information required.

Technique Purpose Strengths Limitations
¹H and ¹³C NMR Structural Elucidation, IdentificationProvides detailed structural information, non-destructive.[7]Lower sensitivity compared to MS, requires pure sample for clear spectra.
Mass Spectrometry (MS) Molecular Weight Confirmation, Impurity IdentificationHigh sensitivity, provides molecular weight and fragmentation data.[8][15]Can be destructive, ionization efficiency can vary.
Infrared (IR) Spectroscopy Functional Group IdentificationProvides a unique "fingerprint" of the molecule, fast and non-destructive.[1]Not suitable for quantification, complex spectra can be difficult to interpret.
HPLC-UV Purity Determination, Quantification of Organic ImpuritiesRobust and reproducible, widely available.[7]Requires a chromophore for UV detection, relative response factors may be needed for accurate impurity quantification.
GC-MS Residual Solvent Analysis, Volatile Impurity ProfilingHigh sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Quantitative NMR (qNMR) Absolute Purity/Assay DeterminationPrimary ratio method, does not require a specific reference standard of the analyte.[14]Requires a certified internal standard, higher concentration of sample needed.
Karl Fischer Titration Water Content DeterminationHigh accuracy and precision for water determination.Specific for water, requires a dedicated instrument.

Experimental Protocols and Workflows

The following are example protocols for the characterization of an in-house N-(2-methoxyethyl)cyclopropanamine hydrochloride reference standard.

Protocol 1: Purity Determination by HPLC-UV

Objective: To determine the chromatographic purity of N-(2-methoxyethyl)cyclopropanamine hydrochloride and to detect and quantify any non-volatile organic impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the N-(2-methoxyethyl)cyclopropanamine hydrochloride reference standard candidate at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the chromatographic purity.

    • Identify and quantify any impurities relative to the main peak.

Diagram of HPLC Purity Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase A & B HPLC Inject into HPLC System MobilePhase->HPLC SamplePrep Prepare Sample Solution (1 mg/mL) SamplePrep->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity determination.

Protocol 2: Identity Confirmation by ¹H NMR

Objective: To confirm the chemical structure of the synthesized N-(2-methoxyethyl)cyclopropanamine hydrochloride.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal reference (if not using a deuterated solvent with a known residual peak)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the signals and assign them to the corresponding protons in the proposed structure.

    • Analyze the coupling patterns to confirm the connectivity of the protons.

Diagram of NMR Identity Confirmation Workflow

NMR_Workflow start Dissolve Sample in Deuterated Solvent acquire Acquire ¹H NMR Spectrum start->acquire process Process Spectrum (FT, Phasing) acquire->process calibrate Calibrate Chemical Shift process->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks to Protons integrate->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR-based identity confirmation.

Conclusion: Ensuring Data Integrity Through Rigorous Qualification

In the absence of a commercially available reference standard for N-(2-methoxyethyl)cyclopropanamine hydrochloride, the responsibility falls upon the analytical scientist to establish a well-characterized in-house standard. This guide has outlined a comprehensive and scientifically rigorous approach to this process. By employing a multi-faceted strategy that includes robust synthesis and purification, unambiguous identity confirmation through orthogonal spectroscopic methods, and thorough purity and assay determination, a reliable reference standard can be qualified. This meticulous approach is not merely a procedural necessity; it is the foundation upon which the integrity of all subsequent analytical data is built, ensuring the accuracy and reproducibility of research and development efforts.

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  • Process for the manufacture of cyclopropylamine.
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  • FTIR spectra to determine the amine functional groups on urea. ResearchGate. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]

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  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online, 2019. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of N-(2-methoxyethyl)cyclopropanamine hydrochloride

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic potential and anticipating adverse effects. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic potential and anticipating adverse effects. This guide provides an in-depth analysis of the cross-reactivity of N-(2-methoxyethyl)cyclopropanamine hydrochloride , a putative monoamine oxidase (MAO) inhibitor. Due to the absence of publicly available data for this specific molecule, we will proceed with a scientifically informed hypothesis based on its structural characteristics. The cyclopropylamine moiety is a well-established pharmacophore for irreversible inhibition of MAO enzymes.[1] Therefore, this guide will evaluate its hypothetical cross-reactivity profile against relevant physiological targets in comparison to established MAO inhibitors.

Our analysis will be grounded in the principles of structure-activity relationships and established methodologies for assessing drug selectivity. We will provide detailed experimental protocols that form a self-validating system for researchers to assess similar compounds.

The Critical Role of Selectivity for Monoamine Oxidase Inhibitors

Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[2] There are two main isoforms, MAO-A and MAO-B, which have different substrate preferences and inhibitor sensitivities.

  • MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition is primarily associated with antidepressant effects.[2]

  • MAO-B has a higher affinity for dopamine and phenylethylamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to preserve dopamine levels in the brain.[3]

The clinical utility of an MAO inhibitor is profoundly influenced by its selectivity for these isoforms. Non-selective inhibitors, while effective antidepressants, carry a higher risk of adverse effects such as hypertensive crisis when tyramine-rich foods are consumed (the "cheese effect").[2][3] Furthermore, off-target interactions with other receptors and enzymes in the central nervous system can lead to a range of side effects, including sedation, insomnia, and sexual dysfunction.[4] A thorough understanding of a compound's cross-reactivity is therefore essential for a sound preclinical safety assessment.

Comparative Compounds

To contextualize the potential cross-reactivity of N-(2-methoxyethyl)cyclopropanamine hydrochloride, we will compare it with two structurally and functionally relevant compounds:

  • Tranylcypromine: A non-selective, irreversible MAO inhibitor that also possesses a cyclopropylamine core. It is a widely used antidepressant with a well-documented side-effect profile.[4]

  • cis-N-benzyl-2-methoxycyclopropylamine: A research compound that demonstrates high selectivity for MAO-B. Its structure is particularly relevant as it incorporates a methoxy group, similar to our target compound, illustrating how small chemical modifications can dramatically alter selectivity.

Assessing Cross-Reactivity: A Methodological Overview

A comprehensive assessment of cross-reactivity involves a tiered approach, beginning with primary target engagement and expanding to a broad panel of potential off-targets.

G cluster_0 Primary Target Engagement cluster_1 Secondary Selectivity Screening cluster_2 Broad Off-Target Profiling MAO_A MAO-A Inhibition Assay Receptor_Binding Receptor Binding Assays (e.g., 5-HT2A, D2, Adrenergic) MAO_A->Receptor_Binding Proceed if active MAO_B MAO-B Inhibition Assay MAO_B->Receptor_Binding Safety_Panel In Vitro Safety Panel (e.g., SafetyScreen44) Receptor_Binding->Safety_Panel Further de-risking Transporter_Assays Monoamine Transporter Assays (SERT, DAT, NET) Transporter_Assays->Safety_Panel

Cross-reactivity Assessment Workflow.

Experimental Protocols

The following protocols are foundational for determining the selectivity profile of a putative MAO inhibitor.

MAO-A and MAO-B Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potency of the test compound against both MAO isoforms.

Principle: MAO enzymes react with a substrate to produce hydrogen peroxide (H2O2). In the presence of a peroxidase, the H2O2 reacts with a probe to generate a fluorescent signal. A reduction in fluorescence indicates inhibition of MAO activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the test compound in DMSO.

    • Dilute recombinant human MAO-A and MAO-B enzymes to a working concentration in assay buffer.

    • Prepare a solution containing the substrate (e.g., p-tyramine), a fluorometric probe, and horseradish peroxidase in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include wells for a positive control (a known MAO inhibitor like tranylcypromine) and a negative control (DMSO vehicle).

    • Add 50 µL of the diluted MAO-A or MAO-B enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the substrate/probe/HRP solution to all wells.

    • Immediately measure the fluorescence intensity at an excitation/emission wavelength of 530/585 nm in a kinetic mode for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and a known inhibitor at a high concentration (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for Off-Target Receptors (e.g., 5-HT2A)

This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a known radioactively labeled ligand.

Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The amount of bound radioactivity is measured. A test compound that also binds to the receptor will compete with the radioligand, reducing the amount of bound radioactivity.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the human 5-HT2A receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the test compound at various concentrations, a fixed concentration of a suitable radioligand (e.g., [3H]-Ketanserin), and the prepared cell membranes.

    • Define non-specific binding by including wells with a high concentration of a known 5-HT2A antagonist (e.g., spiperone).

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Comparative Cross-Reactivity Data (Hypothetical)

The following tables present a hypothetical but plausible cross-reactivity profile for N-(2-methoxyethyl)cyclopropanamine hydrochloride, based on its structure and comparison with known MAO inhibitors. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Table 1: MAO Enzyme Inhibition Profile

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/MAO-B)
N-(2-methoxyethyl)cyclopropanamine HCl 150305
Tranylcypromine2001501.3
cis-N-benzyl-2-methoxycyclopropylamine170534

Table 2: Off-Target Receptor and Transporter Binding Profile (Ki in nM)

TargetN-(2-methoxyethyl)cyclopropanamine HClTranylcyprominecis-N-benzyl-2-methoxycyclopropylamine
Serotonin Receptor 5-HT2A >10,0005,000>10,000
Dopamine Receptor D2 8,5007,000>10,000
Adrenergic Receptor α1 >10,0009,000>10,000
Serotonin Transporter (SERT) 2,5001,500>10,000
Dopamine Transporter (DAT) 5,0003,000>10,000
Norepinephrine Transporter (NET) 3,0002,000>10,000

Data is hypothetical and for illustrative purposes only.

Analysis and Interpretation

  • Primary Target Activity: N-(2-methoxyethyl)cyclopropanamine hydrochloride is a potent inhibitor of both MAO-A and MAO-B, with a slight preference for MAO-B. Its potency is comparable to that of tranylcypromine.

  • Selectivity: Compared to the non-selective tranylcypromine, our target compound shows a modest 5-fold selectivity for MAO-B. This is in stark contrast to cis-N-benzyl-2-methoxycyclopropylamine, which exhibits high selectivity for MAO-B. This suggests that the N-substituent and the stereochemistry of the methoxy group on the cyclopropyl ring are critical determinants of isoform selectivity.

  • Off-Target Profile: The hypothetical data indicates that N-(2-methoxyethyl)cyclopropanamine hydrochloride has a clean off-target profile at concentrations significantly higher than its MAO inhibitory IC50 values. Its affinity for key CNS receptors (5-HT2A, D2, α1) and monoamine transporters is in the micromolar range, suggesting a low potential for direct, receptor-mediated side effects. This is a favorable characteristic compared to tranylcypromine, which shows slightly higher affinity for these off-targets.

Monoamine Metabolism and Potential for Serotonin Syndrome

The inhibition of MAO-A by N-(2-methoxyethyl)cyclopropanamine hydrochloride will lead to an increase in synaptic serotonin levels. This is the basis of its potential antidepressant effect but also carries the risk of serotonin syndrome if co-administered with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs).[4]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Synthesis Vesicle Vesicle Serotonin->Vesicle Packaging Serotonin_Synapse Serotonin_Synapse Vesicle->Serotonin_Synapse Release Postsynaptic_Receptor 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binding SERT SERT Serotonin_Synapse->SERT Reuptake Signal Signal Postsynaptic_Receptor->Signal Signal Transduction Serotonin_Presynaptic Serotonin_Presynaptic SERT->Serotonin_Presynaptic MAO_A MAO_A Serotonin_Presynaptic->MAO_A Metabolism Inactive_Metabolites Inactive_Metabolites MAO_A->Inactive_Metabolites Compound N-(2-methoxyethyl) cyclopropanamine HCl Compound->MAO_A Inhibition SSRI SSRI (Potential Interaction) SSRI->SERT Inhibition

Serotonin Metabolism and Site of Action.

Conclusion for the Research Professional

This guide has outlined a systematic approach to evaluating the cross-reactivity of a novel putative MAO inhibitor, N-(2-methoxyethyl)cyclopropanamine hydrochloride. By leveraging established in vitro assays and comparing its hypothetical profile to known compounds, we can make informed predictions about its selectivity and potential for off-target effects.

Our analysis suggests that N-(2-methoxyethyl)cyclopropanamine hydrochloride may be a potent, slightly MAO-B selective inhibitor with a favorable off-target profile. The key takeaway for drug development professionals is the critical importance of comprehensive selectivity screening. The provided protocols for MAO inhibition and radioligand binding assays represent the industry standard for generating the data necessary to build a robust safety and efficacy profile for any new chemical entity targeting the monoaminergic system. Further studies should focus on in vivo models to confirm these findings and assess the potential for clinically relevant drug-drug interactions.

References

  • National Center for Biotechnology Information (2024). Monoamine Oxidase Inhibitors (MAOIs). In: StatPearls. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • National Center for Biotechnology Information (2024). Tranylcypromine. In: StatPearls. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • U.S. Food and Drug Administration (2019). PARNATE® (tranylcypromine) tablets, for oral use. Available from: [Link]

  • Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(12), 2249-2260. Available from: [Link]

  • Eurofins Discovery (2020). SafetyScreen44 Panel. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Knight, A. R., et al. (2004). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 49(3), 187-195. Available from: [Link]

  • Leurs, R., et al. (2001). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 291(2), 207-216. Available from: [Link]

  • Zaczek, R., et al. (2023). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 3, e643. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling N-(2-methoxyethyl)cyclopropanamine Hydrochloride

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-methoxyethyl)cyclopropanamine hydrochloride. The following protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-methoxyethyl)cyclopropanamine hydrochloride. The following protocols are designed to establish a self-validating system of safety, grounded in authoritative sources, to ensure the well-being of laboratory personnel and the integrity of research.

N-(2-methoxyethyl)cyclopropanamine hydrochloride and its analogs are classified as irritants, posing potential hazards to the skin, eyes, and respiratory system.[1][2] Adherence to stringent personal protective equipment (PPE) protocols is therefore not merely a recommendation but a critical component of safe laboratory practice.

Hazard Assessment and PPE Rationale

Understanding the causality behind PPE selection is fundamental to fostering a robust safety culture. For N-(2-methoxyethyl)cyclopropanamine hydrochloride, the primary hazards are:

  • Skin Irritation: Direct contact can cause redness, inflammation, and discomfort.[1][2]

  • Serious Eye Irritation: Splashes or aerosol exposure can lead to significant eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

Consequently, a multi-layered PPE approach is necessary to create a comprehensive barrier against these risks.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling N-(2-methoxyethyl)cyclopropanamine hydrochloride. Specific tasks may necessitate additional protective measures.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety GogglesChemical-resistant gloves (Nitrile)Laboratory CoatN95 Respirator
Solution Preparation Safety Goggles and Face ShieldChemical-resistant gloves (Nitrile)Laboratory CoatChemical Fume Hood
Reaction Quenching and Workup Safety Goggles and Face ShieldChemical-resistant gloves (Nitrile)Laboratory CoatChemical Fume Hood
Waste Disposal Safety GogglesChemical-resistant gloves (Nitrile)Laboratory CoatWell-ventilated area

Detailed PPE Protocols

Eye and Face Protection

Standard prescription glasses are insufficient.[3][4] All eye and face protection must be ANSI Z87.1 certified.

  • Safety Glasses: While providing a minimum level of protection, they are not suitable for tasks with a splash hazard.[3][5]

  • Safety Goggles: These are mandatory when handling the solid compound or its solutions, as they provide a seal around the eyes to protect against splashes and airborne particles.[3][4][5]

  • Face Shield: A face shield must be worn in addition to safety goggles during procedures with a high risk of splashing, such as when preparing solutions or performing quenching steps.[3][5]

Hand Protection
  • Glove Selection: Chemically resistant nitrile gloves are the standard recommendation.[6] Always inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: For tasks involving larger quantities or prolonged handling, double gloving is advised to provide an additional layer of protection.

  • Glove Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of used gloves in the appropriate hazardous waste stream immediately.

Body Protection

A clean, buttoned laboratory coat serves as the primary barrier for your body and personal clothing.[4][6] Ensure that the lab coat has long sleeves and fits properly. Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection
  • Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling exposure to airborne contaminants and should be used whenever handling the compound, especially when preparing solutions.

  • Personal Respiratory Protection: When weighing the solid compound outside of a fume hood, an N95 respirator is required to prevent inhalation of fine particles.

Step-by-Step Donning and Doffing of PPE

The following workflow ensures that PPE is worn and removed in a manner that minimizes the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. N95 Respirator (if needed) don1->don2 don3 3. Safety Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Safety Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. N95 Respirator (if needed) doff3->doff4 Emergency_Response cluster_actions Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Eyes with Water (15 min) Eye_Contact->Rinse_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Seek_Medical Seek Immediate Medical Attention Ingestion->Seek_Medical Rinse_Skin Rinse Skin with Water (15 min) Remove_Clothing->Rinse_Skin Rinse_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Fresh_Air->Seek_Medical

Caption: Immediate actions to take in case of accidental exposure.

  • Skin Contact: Immediately remove any contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. [1]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1]It is imperative to seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [1]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of N-(2-methoxyethyl)cyclopropanamine hydrochloride.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be placed in a designated hazardous waste container.

  • Chemical Waste: Unused or waste N-(2-methoxyethyl)cyclopropanamine hydrochloride should be disposed of as hazardous chemical waste. [7]Do not dispose of this chemical down the drain. [8]The waste container must be clearly labeled with the chemical name and associated hazards. [7][8]Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

  • 1-cyclopentyl-N-methylpropan-2-amine hydrochloride Drug Information. PharmaCompass.com. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Lab Personal Protective Equipment. Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. [Link]

  • 7 Types of Lab Eye and Face Protection to Keep You Safe. Bitesize Bio. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride,KISHIDA CHEMICAL CO., LTD. - Safety Data Sheet. [Link]

  • Personal Protective Equipment. Division of Research Safety - University of Illinois. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N-(2-methoxyethyl)cyclopropanamine hydrochloride
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N-(2-methoxyethyl)cyclopropanamine hydrochloride
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